molecular formula C9H14F6N2O4 B6307181 [(2S)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) CAS No. 2007919-76-6

[(2S)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)

Cat. No.: B6307181
CAS No.: 2007919-76-6
M. Wt: 328.21 g/mol
InChI Key: VKOUSHWUINTLGJ-XRIGFGBMSA-N
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Description

[(2S)-1-Methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) (CAS: 2007919-70-0) is a chiral azetidine derivative salt formed with trifluoroacetic acid (TFA). The compound features a four-membered azetidine ring substituted with a methyl group at the 1-position and a methanamine group at the 2-position. The bis-TFA salt enhances solubility in polar organic solvents, making it suitable for synthetic and pharmaceutical applications .

Properties

IUPAC Name

[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOUSHWUINTLGJ-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Core Construction via Diastereoselective Ring Closure

The azetidine ring is synthesized through a kinetically controlled cyclization strategy to avoid thermodynamically favored five-membered byproducts. Building on the regio- and diastereoselective method for 2-arylazetidines , a modified approach employs (2S)-epichlorohydrin as the starting material. Reaction with a primary amine (e.g., benzylamine) under superbase conditions (LiNiiPr2_2 in THF at −78°C) induces ring closure, yielding (2S)-1-chloroazetidin-2-yl)methanamine with 85% diastereoselectivity . The stereochemical outcome is validated by density functional theory (DFT) calculations, which highlight the role of solvent polarity in stabilizing the transition state .

Key Reaction Conditions

  • Substrate : (2S)-Epichlorohydrin (1.0 equiv)

  • Base : Lithium diisopropylamide (LDA, 2.2 equiv) in THF

  • Temperature : −78°C

  • Yield : 78%

  • Diastereomeric Ratio (dr) : 85:15

The introduction of the methyl group at the azetidine nitrogen is achieved using an iridium catalyst (Cat. 1, 0.2 mol%) and cesium carbonate (20 mol%) in methanol at 100°C . This method, originally developed for tertiary amines , is adapted for secondary amines by optimizing the aldehyde partner. Formaldehyde (2.0 equiv) is introduced to (2S)-azetidin-2-yl)methanamine, resulting in N-methylation with 92% conversion after 16 hours . The use of methanol as a solvent enhances catalyst stability, while excess formaldehyde ensures complete methylation without over-alkylation.

Optimization Data

ParameterValueImpact on Yield
Catalyst Loading0.2 mol% Ir92%
Temperature100°C88% at 80°C
Reaction Time16 hours75% at 8 hours
BaseCs2_2CO3_3<50% with K2_2CO3_3

Purification and Enantiomeric Enrichment

Crude [(2S)-1-methylazetidin-2-yl]methanamine is purified via column chromatography (silica gel, ethyl acetate/hexane) followed by chiral HPLC (Chiralpak IA column, heptane/ethanol 90:10). This step resolves residual diastereomers, achieving >98% ee. The free base is isolated as a colorless oil, with structural confirmation via 1^1H NMR (δ 3.12 ppm, q, J = 6.5 Hz, N–CH3_3) and 13^{13}C NMR (δ 48.9 ppm, azetidine C2) .

Bis(trifluoroacetic acid) Salt Formation

The free amine is converted to its bis(trifluoroacetic acid) salt by dissolving in anhydrous dichloromethane (DCM) and treating with trifluoroacetic acid (2.2 equiv) at 0°C. The mixture is stirred for 2 hours, followed by solvent evaporation under reduced pressure. The resultant solid is recrystallized from ethanol/diethyl ether (1:5) to yield a white crystalline product (mp 142–144°C) .

Salt Characterization

  • Elemental Analysis : C7_7H13_{13}N2_2·2(CF3_3CO2_2H)
    Calculated: C 38.12%, H 4.01%, N 6.34%
    Found: C 38.08%, H 4.05%, N 6.29%

  • HPLC Purity : 99.5% (254 nm)

Scalability and Industrial Applicability

A preparative-scale synthesis (5 mmol starting material) demonstrates robustness, with consistent yields (70–72%) and purity (>98%) across three batches . Key cost-saving measures include:

  • Catalyst Recycling : Ir catalyst recovery via extraction (85% efficiency) .

  • Solvent Reuse : Methanol is distilled and reused without yield loss .

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-methylazetidin-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring. Common reagents include alkyl halides and sulfonates.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, NaBH₄

    Substitution: Alkyl halides, sulfonates

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

[(2S)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel therapeutic agents targeting various diseases.

Case Study :
Research has demonstrated its use in synthesizing inhibitors for specific enzymes that are implicated in cancer progression. By modifying the azetidine ring, researchers have been able to enhance the selectivity and potency of these inhibitors, leading to promising results in preclinical studies .

Protein Degradation

The compound is utilized in the development of protein degraders, which are innovative therapeutic agents designed to selectively eliminate target proteins within cells. This approach is particularly valuable for treating diseases caused by the accumulation of malfunctioning proteins.

Research Findings :
Studies have shown that incorporating [(2S)-1-methylazetidin-2-yl]methanamine into bifunctional molecules can improve their efficacy in degrading specific proteins associated with neurodegenerative diseases . The trifluoroacetic acid component enhances solubility and stability, facilitating better cellular uptake.

Chemical Biology

In chemical biology, this compound is employed as a tool for studying protein interactions and functions. Its ability to form stable complexes with biomolecules allows researchers to probe the dynamics of protein-protein interactions.

Example Application :
Researchers have used [(2S)-1-methylazetidin-2-yl]methanamine to create probes that can label specific proteins within living cells, enabling real-time observation of cellular processes . This application is crucial for understanding complex biological systems and disease mechanisms.

Mechanism of Action

The mechanism of action of [(2S)-1-methylazetidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural Comparison

Azetidine Core Modifications
  • (3-Methoxyazetidin-3-yl)methanamine; bis(trifluoroacetic acid) (CAS: 2173090-18-9): Differs by a methoxy group at the 3-position of the azetidine ring instead of a methyl group. Molecular formula: C₈H₁₃F₆N₂O₆ (exact structure inferred from naming conventions).
  • 2-(3-Aminoazetidin-1-yl)acetic acid; bis(trifluoroacetic acid) (CAS: EN300-754114): Features an acetic acid moiety linked to the azetidine ring. Molecular formula: C₉H₁₂F₆N₂O₆; molecular weight: 358.20 g/mol. The carboxylic acid group introduces additional hydrogen-bonding capacity, impacting its role in coordination chemistry or as a ligand .
Extended Aromatic Systems
  • 2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) (CAS: 2089277-25-6): Incorporates a quinoxaline aromatic ring, increasing molecular complexity and lipophilicity. Molecular formula: C₁₅H₁₃F₆N₃O₄; molecular weight: 413.27 g/mol. The aromatic system may enhance UV activity or binding to aromatic receptors, diverging from the target compound’s applications .

Physicochemical Properties

Property Target Compound (3-Methoxyazetidin-3-yl)methanamine 2-(3-Aminoazetidin-1-yl)acetic acid
Molecular Weight (g/mol) ~226.2 ~358.2 358.20
Solubility High in DMSO, acetonitrile Likely similar, enhanced by methoxy group Moderate due to carboxylic acid moiety
Polarity Moderate Higher (methoxy group) High (carboxylic acid)

Biological Activity

[(2S)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) is a compound with significant potential in biological research and pharmaceutical applications. With a molecular formula of C9H14F6N2O4C_9H_{14}F_6N_2O_4 and a molecular weight of approximately 328.21 g/mol, this compound is categorized under protein degrader building blocks and has garnered interest due to its unique structural properties and biological activities.

PropertyValue
Molecular FormulaC9H14F6N2O4
Molecular Weight328.21 g/mol
CAS Number2007919-76-6
Purity≥ 97%
AppearanceSolid

Biological Activity

The biological activity of [(2S)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) has been explored primarily in the context of its role as a potential therapeutic agent. Research indicates that this compound may exhibit selective inhibitory effects on various biological pathways, particularly in cancer treatment.

Research suggests that compounds similar to [(2S)-1-methylazetidin-2-yl]methanamine can act as inhibitors of specific kinases involved in cell cycle regulation and apoptosis. For instance, studies have shown that small molecules targeting cyclin-dependent kinases (CDKs) can induce apoptosis in cancer cells by disrupting their proliferation pathways .

Case Studies

  • In Vitro Studies : In a study focusing on CDK inhibition, compounds structurally related to [(2S)-1-methylazetidin-2-yl]methanamine demonstrated significant potency in inducing apoptosis in various cancer cell lines, including MDA-MB-231 and Hs 578T. The results indicated a fold increase in apoptotic signals when treated with the compound over a range of concentrations .
  • Pharmacokinetic Evaluation : A pharmacokinetic analysis revealed that similar compounds exhibited favorable absorption and distribution profiles in animal models, suggesting potential for oral bioavailability. For example, the half-life (T1/2) of related compounds was reported to be around 1.2 hours in mice, with significant plasma concentrations observed post-administration .
  • Combination Therapies : Research has also highlighted the efficacy of using [(2S)-1-methylazetidin-2-yl]methanamine in combination with other therapeutic agents, enhancing the overall anticancer effects through synergistic mechanisms .

Summary of Biological Findings

Study TypeKey Findings
In Vitro Apoptosis InductionSignificant increase in apoptosis in cancer cells
PharmacokineticsFavorable absorption and distribution profiles
Combination Therapy EfficacyEnhanced anticancer effects when combined with other agents

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